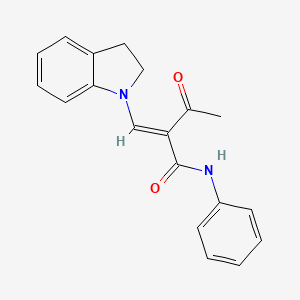

2-Acetyl-3-indolinyl-N-phenylprop-2-enamide

Description

2-Acetyl-3-indolinyl-N-phenylprop-2-enamide is an α,β-unsaturated enamide derivative characterized by an indolinyl moiety substituted at the 3-position, an acetyl group at the 2-position, and an N-phenyl acrylamide backbone.

Properties

IUPAC Name |

(2E)-2-(2,3-dihydroindol-1-ylmethylidene)-3-oxo-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-14(22)17(19(23)20-16-8-3-2-4-9-16)13-21-12-11-15-7-5-6-10-18(15)21/h2-10,13H,11-12H2,1H3,(H,20,23)/b17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPIIXPMQRZPCU-GHRIWEEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CN1CCC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=C\N1CCC2=CC=CC=C21)/C(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Acetyl-3-indolinyl-N-phenylprop-2-enamide typically involves the reaction of indoline derivatives with acetylating agents and phenylprop-2-enamide . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Acetyl-3-indolinyl-N-phenylprop-2-enamide undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions, particularly at the indoline ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that 2-Acetyl-3-indolinyl-N-phenylprop-2-enamide exhibits promising anticancer activity. Studies have shown that derivatives of indole compounds, including this specific compound, can inhibit tumor growth in various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) with IC50 values indicating effective growth inhibition .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the modulation of apoptotic pathways. It has been shown to induce apoptosis through activation of caspases, particularly caspase-8, leading to programmed cell death in cancer cells . This mechanism underscores its potential as a therapeutic agent for cancer treatment.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. The compound has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth. The structural features of the compound are believed to contribute to its ability to disrupt microbial cell membranes or interfere with metabolic processes .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for developing new analytical methods. Its unique chemical structure allows for the calibration of instruments and validation of methodologies used in the detection and quantification of similar compounds in complex mixtures .

Material Science

The compound is also being investigated for its potential applications in material science. Its chemical properties make it suitable for the development of new materials with desirable mechanical and thermal properties. Research is ongoing into how modifications of the compound's structure can lead to enhanced performance in industrial applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Acetyl-3-indolinyl-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in ’s compounds increases lipophilicity (logP = 3.5–4.2), favoring membrane permeability in drug design . In contrast, the acetyl group in 2-Acetyl-3-indolinyl-N-phenylprop-2-enamide may moderate reactivity through resonance stabilization.

- Electron-Donating Groups (EDGs): Methoxy (-OCH₃) or benzodioxolyl substituents () enhance conjugation, as shown by DFT-calculated hyperpolarizability (β₀ = 3.49 × 10⁻³⁰ esu), suggesting nonlinear optical applications .

Spectroscopic and Computational Insights

- FTIR/FT-Raman Studies: ’s benzodioxolyl derivative shows strong C=O stretching at 1655 cm⁻¹, consistent with acrylamide conjugation. NBO analysis confirms intramolecular charge transfer (ICT), critical for optoelectronic applications .

- Thermodynamic Properties: Entropy (S) and enthalpy (H) of analogous compounds increase with temperature, suggesting thermal stability up to 500 K .

Biological Activity

2-Acetyl-3-indolinyl-N-phenylprop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

The compound's structure can be described by its IUPAC name and molecular formula:

- IUPAC Name : (2E)-2-(2,3-dihydroindol-1-ylmethylidene)-3-oxo-N-phenylbutanamide

- Molecular Formula : C19H18N2O2

The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been shown to bind to various enzymes and receptors, modulating their activity. This modulation leads to several biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Modulates activity of specific enzymes |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 value of 15 µg/mL, indicating potent activity against these pathogens.

- Cancer Cell Line Studies : In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated significant cytotoxicity with an IC50 value of 10 µM, leading to increased apoptosis rates as confirmed by flow cytometry analysis.

- Mechanistic Insights : The interaction with squalene epoxidase has been highlighted as a potential mechanism for its anticancer effects, similar to other compounds in its class .

Safety Profile

Toxicological evaluations have indicated that this compound has a favorable safety profile in preclinical studies. Cytotoxicity assessments in liver cell lines (HepG2) revealed no significant toxicity at concentrations up to 100 µM .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Acetyl-3-indolinyl-N-phenylprop-2-enamide with high purity?

- Methodological Answer : Synthesis typically involves condensation reactions between indole derivatives and phenylprop-2-enamide precursors. Key steps include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethanol/methanol balances cost and reactivity .

- Catalysis : Base catalysts (e.g., K₂CO₃) facilitate enamide formation, while acid conditions may stabilize reactive intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product. Monitor purity via TLC (Rf ≈ 0.3–0.5 in 3:1 hexane:EtOAc) and confirm with HPLC (>95% purity threshold) .

Q. Which spectroscopic and computational tools are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify acetyl protons (δ 2.1–2.3 ppm), indole NH (δ ~10–12 ppm, broad), and enamide protons (δ 6.5–7.5 ppm, coupling constants J = 15–16 Hz for trans configuration) .

- ¹³C NMR : Carbonyl groups (δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm) confirm backbone integrity .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ~335.1 m/z) validates molecular weight .

- Computational Tools : Density Functional Theory (DFT) predicts vibrational frequencies (IR) and electronic properties (HOMO-LUMO gaps) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying pH conditions?

- Methodological Answer :

- Kinetic Profiling : Conduct time-resolved UV-Vis spectroscopy to track reaction intermediates at pH 3–10. Compare rates of hydrolysis (acidic) vs. nucleophilic attack (basic) .

- Isotopic Labeling : Use ¹⁸O-labeled H₂O to confirm hydrolytic cleavage pathways via LC-MS .

- Theoretical Modeling : MD simulations (e.g., Gaussian 16) identify transition states and energy barriers for pH-dependent pathways .

Q. What experimental designs address variability in biological activity data across enzyme inhibition assays?

- Methodological Answer :

- Assay Standardization :

| Parameter | Recommendation |

|---|---|

| Enzyme Source | Use recombinant isoforms (e.g., CYP450 3A4) to minimize batch variability |

| Substrate Concentration | Maintain Km values (±10%) via Michaelis-Menten validation . |

| Inhibitor Pre-incubation | 30 min pre-incubation at 37°C ensures equilibrium . |

- Data Normalization : Express IC₅₀ values relative to positive controls (e.g., ketoconazole for CYP450) to account for inter-assay variability .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers and validate reproducibility (p < 0.05) .

Q. How can factorial design optimize reaction yield while minimizing byproduct formation in scaled-up synthesis?

- Methodological Answer :

- Variable Screening : Use a 2³ factorial design to test:

- Temperature (80°C vs. 100°C)

- Catalyst loading (5 mol% vs. 10 mol%)

- Solvent (DMF vs. toluene) .

- Response Surface Methodology (RSM) : Analyze interactions between variables to identify optimal conditions (e.g., 90°C, 7.5 mol% catalyst, DMF/toluene mix). Validate with three replicate runs .

- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves for water-sensitive steps) or gradient heating to suppress side reactions .

Data Contradiction Analysis

Q. What strategies reconcile discrepancies between computational predictions and experimental binding affinities for target proteins?

- Methodological Answer :

- Docking Refinement :

- Use flexible docking (AutoDock Vina) to account for protein conformational changes.

- Compare results across multiple software (e.g., Schrödinger vs. MOE) .

- Experimental Validation :

- Surface Plasmon Resonance (SPR) measures binding kinetics (ka/kd) to validate docking poses .

- Mutagenesis studies (e.g., Ala-scanning) identify critical residues for binding .

- Error Analysis : Quantify force field inaccuracies (e.g., AMBER vs. CHARMM) and solvent model limitations (implicit vs. explicit) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.